molecular formula C10H12Br2ClNO3 B12517149 3,5-Dibromo-O-methyl-L-tyrosine--hydrogen chloride (1/1) CAS No. 683270-58-8

3,5-Dibromo-O-methyl-L-tyrosine--hydrogen chloride (1/1)

Katalognummer: B12517149
CAS-Nummer: 683270-58-8
Molekulargewicht: 389.47 g/mol
InChI-Schlüssel: KQKLYBMFUVZGKN-QRPNPIFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dibromo-O-methyl-L-tyrosine–hydrogen chloride (1/1) is a brominated derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions on the benzene ring, and a methoxy group at the O-position. It is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-O-methyl-L-tyrosine typically involves the bromination of O-methyl-L-tyrosine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dibromo-O-methyl-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives .

Wissenschaftliche Forschungsanwendungen

3,5-Dibromo-O-methyl-L-tyrosine is used in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3,5-Dibromo-O-methyl-L-tyrosine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atoms and methoxy group play a crucial role in these interactions, affecting the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Dibromo-O-methyl-L-tyrosine is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where these functional groups are advantageous .

Eigenschaften

CAS-Nummer

683270-58-8

Molekularformel

C10H12Br2ClNO3

Molekulargewicht

389.47 g/mol

IUPAC-Name

(2S)-2-amino-3-(3,5-dibromo-4-methoxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H11Br2NO3.ClH/c1-16-9-6(11)2-5(3-7(9)12)4-8(13)10(14)15;/h2-3,8H,4,13H2,1H3,(H,14,15);1H/t8-;/m0./s1

InChI-Schlüssel

KQKLYBMFUVZGKN-QRPNPIFTSA-N

Isomerische SMILES

COC1=C(C=C(C=C1Br)C[C@@H](C(=O)O)N)Br.Cl

Kanonische SMILES

COC1=C(C=C(C=C1Br)CC(C(=O)O)N)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.